molecular formula C7H13ClO2 B1622539 1-Chloroethyl pivalate CAS No. 40258-80-8

1-Chloroethyl pivalate

Cat. No. B1622539
CAS RN: 40258-80-8
M. Wt: 164.63 g/mol
InChI Key: VQEZDLXEVJCRMO-UHFFFAOYSA-N
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Description

1-Chloroethyl pivalate, also known as 1-chloroethyl 2,2-dimethylpropanoate, is a chemical compound with the molecular formula C7H13ClO2 and a molecular weight of 164.63123. It is used in scientific research and has a wide range of applications, including the synthesis of pharmaceuticals and agrochemicals4.



Synthesis Analysis

While specific synthesis methods for 1-Chloroethyl pivalate were not found in the search results, it is mentioned that it can be synthesized from Acetaldehyde and Pivaldehyde5.



Molecular Structure Analysis

The molecular structure of 1-Chloroethyl pivalate consists of 7 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms123.



Chemical Reactions Analysis

Specific chemical reactions involving 1-Chloroethyl pivalate were not found in the search results.



Physical And Chemical Properties Analysis

1-Chloroethyl pivalate has a boiling point of 32-34 °C (at a pressure of 4 Torr) and a predicted density of 1.032±0.06 g/cm312.


Scientific Research Applications

  • Acylation Reactions

    • Chloromethyl pivalate is involved in the acylation reaction with 9-(2-phosphonylmethoxyethyl)adenine .
    • In this application, Chloromethyl pivalate is used as an acylating agent to introduce the pivaloyl group into the adenine molecule .
    • The outcome of this reaction is a new compound with potential biological activity, but specific results or quantitative data are not provided .
  • Protection of Amines

    • Chloromethyl pivalate serves as a protecting reagent used for the N-protection of amines .
    • In this application, Chloromethyl pivalate reacts with amines to form a protective group that can be removed later .
    • The outcome of this reaction is a protected amine that can undergo further reactions without the amine group reacting .

Safety And Hazards

1-Chloroethyl pivalate is classified as a hazardous chemical. It is flammable and can cause harm if swallowed or in contact with skin. It can also cause severe skin burns and eye damage, respiratory irritation, and may be harmful if inhaled289.


Future Directions

1-Chloroethyl pivalate is a versatile chemical compound used in scientific research, with potential applications in the synthesis of pharmaceuticals and agrochemicals4. As such, its future directions may involve further exploration of these applications. However, specific future directions were not found in the search results.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

1-chloroethyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2/c1-5(8)10-6(9)7(2,3)4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEZDLXEVJCRMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC(=O)C(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40960659
Record name 1-Chloroethyl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40960659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloroethyl pivalate

CAS RN

40258-80-8
Record name Propanoic acid, 2,2-dimethyl-, 1-chloroethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40258-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloroethyl pivalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040258808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloroethyl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40960659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloroethyl pivalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.858
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
DL Hughes, JJ Bergan… - The Journal of Organic …, 1986 - ACS Publications
… that alkylation was occurring at the carboxyl group and not at the phenolichydroxyls on the following basis: (1) the product made by direct alkylation with 1-chloroethyl pivalate matched …
Number of citations: 63 pubs.acs.org
R Ortmann, J Wiesner, A Reichenberg… - Bioorganic & medicinal …, 2003 - Elsevier
… This method was unsuccessful in the case of 1-chloroethyl pivalate and 1-chloroethyl benzoate. However, when the phosphonic acid 5 and the chloroalkyl esters 10 were reacted in …
Number of citations: 110 www.sciencedirect.com
HT Serafinowska, RJ Ashton, S Bailey… - Journal of medicinal …, 1995 - ACS Publications
… Then, the appropriatealkylating agent (chloromethyl pivalate, chloromethyl benzoylate, chloromethyl 3-chloropivalate, 1-chloromethyl isobutyrate,28 1-chloroethyl pivalate,28 ethyl …
Number of citations: 88 pubs.acs.org
SK Davidsen, JB Summers, DH Albert… - Journal of medicinal …, 1994 - ACS Publications
… pressure which gave 1-chloroethyl pivalate (10.2 g; 69%) as a colorless oil; bp (20 mmHg) = … preparation of 9 using 4 (200 mg) and 1-chloroethyl pivalate (77 mg; 120 mol %). Trituration …
Number of citations: 78 pubs.acs.org
G Berkovitch, D Doron, A Nudelman… - Journal of medicinal …, 2008 - ACS Publications
Multifunctional acyloxyalkyl ester prodrugs of 5-aminolevulinic acid in cancer cell lines inhibited the proteasome and induced apoptosis and heme synthesis. The most potent prodrug …
Number of citations: 47 pubs.acs.org
T Benneche, P Strande… - Acta Chemica …, 1988 - actachemscand.org
a-Monohaloalkyl esters have been prepared under mild conditions in high yields by selective cleavage of the carbon-sulfur bond in a-phenylthioalkyl esters using sulfuryl chloride or …
Number of citations: 24 actachemscand.org
KM Huttunen, J Leppänen, E Kemppainen… - …, 2008 - thieme-connect.com
… 1-chloroethyl pivalate to 1,3,5-triazine 18 The cyclic products were also obtained with 1-chloroethyl pivalate (… 17 synthesized from metformin and 1-chloroethyl pivalate. [¹8] However, the …
Number of citations: 17 www.thieme-connect.com
PV Hegde, MD Howe, MD Zimmerman… - European Journal of …, 2022 - Elsevier
… The 1-chloroethyl pivalate 20 was conveniently synthesized by condensation of acetaldehyde and pivaloyl chloride (Scheme 1B). The reagent stoichiometry and reaction times were …
Number of citations: 4 www.sciencedirect.com
EJJ Grabowski - … of Early Clinical Drug Development: From …, 2006 - Wiley Online Library
… Indeed we found that the direct alkylation of methyldopa in HMPA, TMU (tetramethylurea), or other polar aprotic solvents with 1-chloroethyl pivalate (pivaloyloxyethyl chloride: POECl) …
Number of citations: 2 onlinelibrary.wiley.com
SB Singh, D Rindgen, P Bradley, T Suzuki… - Journal of Medicinal …, 2014 - ACS Publications
Described here are synthesis and biological evaluations of diversified groups of over 57 ertapenem prodrugs which include alkyl, methylenedioxy, carbonate, cyclic carbonate, …
Number of citations: 18 pubs.acs.org

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